![molecular formula C5H5F2N3O B2665607 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2172183-28-5](/img/structure/B2665607.png)
5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
“5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound that falls under the category of difluoromethylated compounds . Difluoromethylation is a field of research that has seen significant advancements, particularly in processes based on X–CF2H bond formation .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advancements in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions . Fragmentation of the 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion yields the difluoromethyl radical which adds to [LnNin+1Ar] .Scientific Research Applications
- Applications :
- Specifics : They facilitate the synthesis of pharmaceuticals by selectively alkylating N-H bonds in pyrrolopyrimidines and 5-aminoindoles .
- Complexities : Aromatic residues (e.g., tyrosine and histidine) may influence binding due to π-π stacking or hydrogen bonding interactions .
Late-Stage Difluoromethylation
Synthesis of Pharmaceuticals
Molecular Docking Studies
Photocatalytic Difluoromethylation
Future Directions
The future directions in the field of difluoromethylation include the development of more efficient synthetic electrophilic fluorination processes through kinetic understanding . The precise site-selective installation of CF2H onto large biomolecules such as proteins is also an exciting departure in this field .
properties
IUPAC Name |
5-(difluoromethyl)-1-methyltriazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKUDMMLCJDHGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde |
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